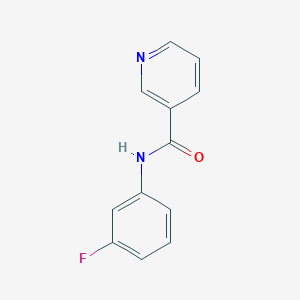

N-(3-fluorophenyl)nicotinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nicotinamide derivatives, including those similar to N-(3-fluorophenyl)nicotinamide, often involves the coupling of nicotinic acid or its analogs with appropriate amines or fluorophenyl compounds. These syntheses can be achieved through various methods, including solvent evaporation and liquid phase-assisted grinding, as seen in the synthesis of co-crystals with nicotinamide, which may offer insights into the synthesis of N-(3-fluorophenyl)nicotinamide derivatives (Zhang et al., 2020).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-(3-fluorophenyl)nicotinamide, features a planar arrangement, which is crucial for their biological activity. For instance, studies on isomeric nicotinamides have shown how molecular packing and hydrogen bonding can influence their properties, suggesting the importance of structural analysis in understanding the behavior of N-(3-fluorophenyl)nicotinamide (de Souza et al., 2005).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, often acting as substrates or inhibitors in enzymatic processes. For example, nicotinamide can be methylated by nicotinamide N-methyltransferase (NNMT), a reaction that is significant in the metabolism of vitamin B3 derivatives and potentially relevant for N-(3-fluorophenyl)nicotinamide's behavior in biological systems (Berger & Sikorski, 1980).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For example, the co-crystal of 5-fluorouracil-nicotinamide has shown improved solubility and pharmacokinetic parameters compared to 5-fluorouracil alone, highlighting the importance of physical properties in drug design and development (Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(3-fluorophenyl)nicotinamide, such as reactivity, stability, and interaction with biomolecules, are fundamental to its potential applications. Understanding these properties requires detailed studies on its behavior in various chemical reactions and its interaction with enzymes and other biological targets. Insights can be gained from the study of similar nicotinamide derivatives and their interactions with enzymes like NNMT, as well as their role in metabolic pathways (Pissios, 2017).

Applications De Recherche Scientifique

Role in Stem Cell Research

Nicotinamide, closely related to N-(3-fluorophenyl)nicotinamide, has been identified as promoting cell survival and differentiation in human pluripotent stem cells. It functions as an inhibitor of multiple kinases, influencing embryonic stem cell pluripotency and differentiation, which could be instrumental in designing stem cell applications and disease treatments (Meng et al., 2018).

Dermatological Applications

While not directly related to N-(3-fluorophenyl)nicotinamide, nicotinamide, its close variant, has been used in dermatology for nonmelanoma cancer prophylaxis, blistering disorders, and other skin conditions. This suggests potential dermatological applications for structurally similar compounds (Forbat et al., 2017).

Neuroprotective Properties

Nicotinamide has been shown to protect neurons during oxidative stress by modulating mitochondrial membrane potential and inhibiting apoptosis through a series of cellular pathways. This neuroprotective characteristic might extend to related compounds, impacting the development of therapies for neurodegenerative disorders (Zhong et al., 2004).

Modulation of Cellular Metabolism and Longevity

The compound is known to influence oxidative stress and modulate pathways tied to both cellular survival and death. It has shown potential in treating immune system dysfunction, diabetes, and age-related diseases, suggesting that related compounds like N-(3-fluorophenyl)nicotinamide may offer similar therapeutic potential (Maiese et al., 2009).

Antifungal Properties

2-Aminonicotinamide derivatives, structurally akin to N-(3-fluorophenyl)nicotinamide, have been designed and synthesized, displaying potent in vitro antifungal activity against Candida albicans and other species. This suggests a potential application in developing antifungal agents (Ni et al., 2017).

Propriétés

IUPAC Name |

N-(3-fluorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWLNSYGXXNZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)

![2-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5596107.png)

![3-allyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596113.png)

![N'-[1-(4-fluorophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5596114.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5596130.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5596136.png)

![6-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5596140.png)

![3-(4-methyl-1-piperidinyl)-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5596146.png)

![N-[2-(aminocarbonyl)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5596163.png)

![2-[(4-morpholinylimino)methyl]-1-benzothien-3-yl 2-bromobenzoate](/img/structure/B5596188.png)

![6-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5596189.png)